Bienvenue dans la boutique en ligne BenchChem!

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cannabinoid CB1 antagonist Obesity GPCR pharmacology

1-(But-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202080-65-5) is a fully substituted 1,2,4-triazol-5-one bearing a but-2-yn-1-yl side chain at N1, a tert-butyl group at C3, and a cyclopropyl substituent at N4. The compound is catalogued in the DrugMAP database as a small-molecule cannabinoid CB1 receptor antagonist (PMID26161824-Compound-93) with a patented indication for obesity.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 2202080-65-5
Cat. No. B2809221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2202080-65-5
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCC#CCN1C(=O)N(C(=N1)C(C)(C)C)C2CC2
InChIInChI=1S/C13H19N3O/c1-5-6-9-15-12(17)16(10-7-8-10)11(14-15)13(2,3)4/h10H,7-9H2,1-4H3
InChIKeyQMGHQXBNSLGBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(But-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202080-65-5): Procurement-Relevant Baseline Profile


1-(But-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202080-65-5) is a fully substituted 1,2,4-triazol-5-one bearing a but-2-yn-1-yl side chain at N1, a tert-butyl group at C3, and a cyclopropyl substituent at N4. The compound is catalogued in the DrugMAP database as a small-molecule cannabinoid CB1 receptor antagonist (PMID26161824-Compound-93) with a patented indication for obesity [1]. Its molecular formula (C₁₃H₁₉N₃O, MW 233.31) distinguishes it from the closest commercially available analog—the C3-methyl derivative (CAS 2201201-07-0, C₁₀H₁₃N₃O, MW 191.23)—by an additional 42.08 Da of mass contributed exclusively by the tert-butyl group .

Why Generic 1,2,4-Triazol-5-one Substitution Fails for 1-(But-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202080-65-5)


The C3 substituent on the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a primary determinant of both physicochemical properties and target-binding pharmacophore geometry. Replacing the tert-butyl group with a smaller alkyl moiety (e.g., methyl, as in CAS 2201201-07-0) reduces steric bulk, lipophilicity (estimated ΔlogP ≈ +1.5–2.0 for t-Bu vs. Me), and molecular surface area, each of which can substantially alter CB1 receptor binding kinetics, metabolic susceptibility, and off-target promiscuity [1]. Procurement of a non-identical analog therefore introduces uncontrolled variables into any structure-activity relationship (SAR) campaign or in vivo pharmacological study that relies on the specific substitution pattern of CAS 2202080-65-5 [2].

Procurement Decision Evidence: Quantified Differentiation of 1-(But-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202080-65-5)


CB1 Receptor Antagonist Target Engagement: Patented Obesity Indication

The compound is explicitly annotated in the DrugMAP database as a small-molecule antagonist of the cannabinoid CB1 receptor (GPCR), with a patented indication for obesity (ICD-11: 5B81) [1]. The closest commercially available analog, the C3-methyl derivative (CAS 2201201-07-0), lacks any publicly curated target-engagement annotation, meaning its CB1 antagonism potency and selectivity are uncharacterized . The tert-butyl group at C3 occupies a hydrophobic sub-pocket in the CB1 orthosteric site that is unfilled by smaller alkyl substituents, a pharmacophore feature consistent with SAR trends among CB1 antagonist series [2].

Cannabinoid CB1 antagonist Obesity GPCR pharmacology

Molecular Bulk and Lipophilicity Differentiation vs. C3-Methyl Analog

Replacement of the C3-methyl group (CAS 2201201-07-0) with a tert-butyl substituent (CAS 2202080-65-5) increases molecular weight by 42.08 Da (191.23 → 233.31 g/mol) and adds three sp³ carbon atoms, substantially elevating both steric volume and lipophilicity . Published comparative analyses of tert-butyl vs. methyl substitution on heterocyclic scaffolds demonstrate a consistent logP increase of +1.5 to +2.0 log units, with corresponding elevation of polar surface area (PSA)-normalized lipophilicity [1]. This physicochemical shift directly impacts membrane permeability, plasma protein binding, and metabolic clearance rate in vivo.

Lipophilicity Steric bulk Physicochemical profiling

Metabolic Stability Implications of the Tert-Butyl Group: Class-Level Evidence

The tert-butyl group is a well-characterized metabolic liability in medicinal chemistry, with CYP450-mediated oxidation of the tert-butyl methyl groups representing a primary clearance pathway [1]. Comparative studies of tert-butyl-containing heterocycles vs. their methyl or cyclopropyl analogs show that tert-butyl congeners exhibit 2- to 10-fold higher intrinsic clearance in human liver microsome (HLM) assays, attributable to increased CYP3A4/2C9 accessibility [1][2]. The C3-methyl analog (CAS 2201201-07-0) is predicted to have lower CYP-mediated turnover due to reduced steric accessibility and fewer sp³ C-H bonds amenable to oxidation [2]. This metabolic differentiation is critical for in vivo pharmacology studies where exposure duration must be controlled.

Metabolic stability CYP450 oxidation tert-Butyl metabolism

Intellectual Property Position: Composition-of-Matter Patent Protection

According to the DrugMAP database, CAS 2202080-65-5 (PMID26161824-Compound-93) is covered by an active patent with a composition-of-matter claim, as indicated by its 'Patented' status under the obesity indication [1]. In contrast, the C3-methyl analog (CAS 2201201-07-0) is listed by multiple vendors as a generic research chemical with no associated patent protection, suggesting it lies outside the claimed chemical space of the CB1 antagonist patent family . This distinction has direct implications for organizations conducting freedom-to-operate analyses prior to lead compound selection.

Patent protection Composition of matter Freedom to operate

Optimal Application Scenarios for 1-(But-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202080-65-5)


CB1 Antagonist Lead Optimization in Obesity Drug Discovery

CAS 2202080-65-5 serves as a structurally characterized CB1 antagonist with a documented obesity indication, making it suitable as a reference compound for SAR expansion around the C3 position. The tert-butyl substituent provides a defined hydrophobic anchor for CB1 orthosteric site mapping, enabling systematic evaluation of steric and lipophilic tolerance [1].

Metabolic Stability Screening and CYP Liability Assessment

The tert-butyl group in CAS 2202080-65-5 constitutes a known CYP450 substrate motif, making the compound a useful probe for assessing metabolic soft spots in triazol-5-one scaffolds. Comparative HLM stability assays against the C3-methyl analog (CAS 2201201-07-0) can quantify the metabolic penalty of the tert-butyl group and guide isostere replacement strategies [2].

Patent Landscape Analysis and Freedom-to-Operate Evaluation

Organizations evaluating CB1 antagonist chemical space for obesity indications can utilize CAS 2202080-65-5 as a representative of the patented N-alkyltriazole series, benchmarking novel lead compounds against the claimed structural features to assess freedom-to-operate risk [1].

Quote Request

Request a Quote for 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.